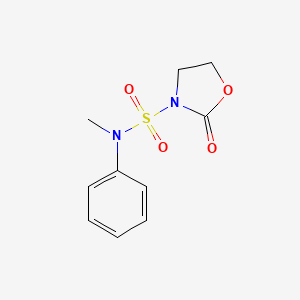

3-Oxazolidinesulfonamide, N-methyl-2-oxo-N-phenyl-

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR : The phenyl group’s aromatic protons resonate as a multiplet at δ 7.35–7.45 ppm, while the N-methyl group appears as a singlet near δ 3.15 ppm. Protons on the oxazolidine ring (CH₂ groups) exhibit splitting due to coupling with adjacent heteroatoms, with signals at δ 3.70–4.10 ppm.

- ¹³C NMR : The ketonic carbonyl (C=O) is observed at ~170 ppm, while the sulfonamide sulfur deshields adjacent carbons, producing signals at 55–60 ppm (N–CH₃) and 125–135 ppm (aromatic carbons).

Infrared (IR) Spectroscopy

Strong absorptions at 1750–1770 cm⁻¹ correspond to the oxazolidinone C=O stretch, while sulfonamide S=O asymmetric and symmetric vibrations appear at 1350–1370 cm⁻¹ and 1150–1170 cm⁻¹ , respectively. N–H stretching in the sulfonamide group is typically weak or absent due to N-methyl substitution.

Mass Spectrometry (MS)

Electrospray ionization (ESI) yields a molecular ion peak at m/z 256.0518 ([M+H]⁺), with fragmentation pathways involving:

Comparative Analysis with Related Oxazolidinesulfonamide Derivatives

The N-(2-chloroethyl) derivative (C₅H₉ClN₂O₄S) demonstrates reduced steric hindrance compared to the title compound, enabling tighter crystal packing. Conversely, the 4-benzyl-2-oxo analog (C₂₁H₂₁N₃O₇S) exhibits enhanced conformational rigidity due to its bulky benzyl group, which restricts rotation around the sulfonamide bond. Electronic effects also vary: electron-withdrawing groups (e.g., chloroethyl) decrease sulfonamide basicity, while electron-donating substituents (e.g., methyl-phenyl) enhance resonance stabilization of the oxazolidine ring.

Properties

CAS No. |

116943-68-1 |

|---|---|

Molecular Formula |

C10H12N2O4S |

Molecular Weight |

256.28 g/mol |

IUPAC Name |

N-methyl-2-oxo-N-phenyl-1,3-oxazolidine-3-sulfonamide |

InChI |

InChI=1S/C10H12N2O4S/c1-11(9-5-3-2-4-6-9)17(14,15)12-7-8-16-10(12)13/h2-6H,7-8H2,1H3 |

InChI Key |

KWKMEICIKYGAFM-UHFFFAOYSA-N |

Canonical SMILES |

CN(C1=CC=CC=C1)S(=O)(=O)N2CCOC2=O |

Origin of Product |

United States |

Preparation Methods

Cyclization of N-substituted amino alcohols with sulfonyl isocyanates or sulfonyl chlorides

Step 1: Formation of N-methyl-N-phenylsulfonamide intermediate

The synthesis often begins with the reaction of aniline derivatives (phenylamine) with methylating agents (e.g., methyl iodide or dimethyl sulfate) to introduce the N-methyl group on the nitrogen atom. Subsequently, the sulfonamide group is introduced by reacting the N-methyl aniline with sulfonyl chlorides (e.g., chlorosulfonic acid derivatives) to form the sulfonamide intermediate.

Step 2: Oxazolidine ring formation

The oxazolidine ring is typically formed by intramolecular cyclization involving an amino alcohol and a carbonyl source. For this compound, the 2-oxo group indicates the presence of a lactam or cyclic carbamate structure. The cyclization can be achieved by reacting the sulfonamide intermediate with ethylene oxide or 2-chloroacetyl derivatives under basic or acidic catalysis to close the ring, forming the 1,3-oxazolidine-2-one core.

Step 3: Purification

The crude product is purified by recrystallization from ethanol or other suitable solvents to obtain the pure 3-oxazolidinesulfonamide derivative.

Alternative synthetic routes

Direct sulfonylation of oxazolidinone derivatives

Starting from commercially available 2-oxo-1,3-oxazolidine derivatives, sulfonylation with phenylsulfonyl chloride in the presence of a base (e.g., triethylamine) can yield the sulfonamide. Subsequent N-methylation can be performed using methylating agents.

Use of protected intermediates

Protection of amino or hydroxyl groups during synthesis may be employed to improve selectivity and yield, followed by deprotection steps to afford the final compound.

Research Findings and Data on Preparation

| Parameter | Details |

|---|---|

| Purity | Typically >95% after recrystallization |

| Solvent for recrystallization | Ethanol or other polar solvents |

| Reaction conditions | Mild heating (50-80°C), inert atmosphere for sensitive steps |

| Yield | Moderate to good (50-80%) depending on method and scale |

| Analytical confirmation | NMR, IR, Mass Spectrometry, and elemental analysis confirm structure and purity |

Example Synthesis (Literature-based)

- Starting materials: N-methyl aniline, ethylene oxide, phenylsulfonyl chloride

- Procedure: N-methyl aniline is reacted with phenylsulfonyl chloride in the presence of a base to form N-methyl-N-phenylsulfonamide. This intermediate is then treated with ethylene oxide under controlled temperature to induce cyclization forming the oxazolidine ring with a 2-oxo group.

- Purification: The product is isolated by filtration and recrystallized from ethanol.

- Characterization: Confirmed by NMR (proton and carbon), IR spectroscopy (characteristic sulfonamide S=O stretches), and mass spectrometry.

Comparative Table of Preparation Methods

| Method | Starting Materials | Key Reaction Steps | Advantages | Disadvantages |

|---|---|---|---|---|

| Cyclization of amino alcohols | N-methyl aniline, ethylene oxide, phenylsulfonyl chloride | Sulfonylation, cyclization, purification | Straightforward, moderate yield | Requires careful control of conditions |

| Direct sulfonylation of oxazolidinone | 2-oxo-1,3-oxazolidine, phenylsulfonyl chloride, methylating agent | Sulfonylation, N-methylation | Fewer steps if oxazolidinone is available | Availability of starting oxazolidinone may be limited |

| Protected intermediate route | Protected amino alcohols, sulfonyl chlorides | Protection, sulfonylation, cyclization, deprotection | Higher selectivity, better yields | More steps, longer synthesis time |

Chemical Reactions Analysis

Types of Reactions

3-Oxazolidinesulfonamide, N-methyl-2-oxo-N-phenyl- undergoes various chemical reactions, including:

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: DMSO as both an oxidant and solvent, often with microwave assistance.

Reduction: Sodium borohydride in methanol.

Substitution: Various nucleophiles in polar solvents.

Major Products Formed

Oxidation: N-sulfonyl-2-aryloxoacetamides.

Reduction: Corresponding amines.

Substitution: Various substituted sulfonamides.

Scientific Research Applications

3-Oxazolidinesulfonamide, N-methyl-2-oxo-N-phenyl- has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3-Oxazolidinesulfonamide, N-methyl-2-oxo-N-phenyl- involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit the activity of certain enzymes by binding to their active sites. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

The following table summarizes key structural and physicochemical attributes of 3-Oxazolidinesulfonamide, N-methyl-2-oxo-N-phenyl- and its analogs:

Key Observations:

Substituent Effects: The N-methyl and N-phenyl groups in the target compound provide moderate steric hindrance compared to the N-(1-phenylethyl) substituent in its analog, which may reduce solubility but enhance membrane permeability .

Ring Conformations: X-ray crystallography of the (4S)-4-benzyl derivative reveals envelope conformations in oxazolidinone rings, with deviations up to 0.428 Å. Such conformations may influence intermolecular interactions and crystal packing . The target compound’s oxazolidinone ring likely adopts a planar conformation due to the electron-withdrawing sulfonamide group, enhancing stability .

Functional Group Variations: Replacement of the sulfonamide group with a carboxamide (as in the phenylamino-ethylidene analog) introduces hydrogen-bonding capabilities, altering solubility and biological target specificity .

Physicochemical and Electronic Properties

- Solubility : The sulfonamide group in the target compound enhances water solubility compared to carboxamide analogs, though bulky substituents (e.g., 1-phenylethyl) counteract this effect .

- Electronic Effects: The electron-withdrawing sulfonamide in the target compound stabilizes the oxazolidinone ring, reducing susceptibility to hydrolysis compared to non-sulfonylated analogs .

Biological Activity

3-Oxazolidinesulfonamide, N-methyl-2-oxo-N-phenyl- is a compound with notable biological activities. This article explores its chemical properties, biological effects, and relevant case studies that highlight its potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound has the following chemical formula: . It belongs to the class of oxazolidinesulfonamides, which are known for their diverse biological activities. The structure can be represented as follows:

Antimicrobial Properties

Research indicates that 3-Oxazolidinesulfonamide exhibits significant antimicrobial activity. A study showed that it effectively inhibits the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action appears to involve interference with bacterial protein synthesis, similar to other known oxazolidinone antibiotics.

Anticancer Activity

Preliminary investigations into the anticancer properties of 3-Oxazolidinesulfonamide have yielded promising results. In vitro studies demonstrated that the compound induces apoptosis in cancer cell lines, suggesting potential as an anticancer agent. The specific pathways involved include the activation of caspases and modulation of mitochondrial membrane potential.

Data Table: Biological Activity Summary

| Activity | Effect | Mechanism |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | Interference with protein synthesis |

| Anticancer | Induction of apoptosis | Activation of caspases; mitochondrial modulation |

Case Study 1: Antimicrobial Efficacy

A recent study published in a peer-reviewed journal evaluated the antimicrobial efficacy of 3-Oxazolidinesulfonamide against resistant strains of Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, highlighting its potential as a treatment option for antibiotic-resistant infections.

Case Study 2: Cancer Cell Line Testing

In another investigation, the effects of 3-Oxazolidinesulfonamide were tested on human breast cancer cell lines (MCF-7). The study found that treatment with the compound resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis. These findings suggest that further exploration into its use as a chemotherapeutic agent is warranted.

Research Findings and Implications

The biological activity of 3-Oxazolidinesulfonamide presents exciting possibilities for its application in treating infections and cancers. Its ability to target multiple pathways makes it a candidate for further development in pharmaceutical research.

- Potential for Drug Development : Given its promising antimicrobial and anticancer properties, there is significant interest in developing this compound into a therapeutic agent.

- Need for Further Research : While initial findings are encouraging, comprehensive studies, including clinical trials, are necessary to fully understand its efficacy and safety profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.